molecular formula C21H26N6 B11491435 4-[4-(Dipropylamino)phenyl]-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

4-[4-(Dipropylamino)phenyl]-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Cat. No.: B11491435
M. Wt: 362.5 g/mol
InChI Key: YJEYLKCKKDRINS-UHFFFAOYSA-N
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Description

4-[4-(Dipropylamino)phenyl]-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a complex organic compound that belongs to the class of triazino-benzimidazoles This compound is characterized by its unique structure, which includes a triazino ring fused to a benzimidazole moiety, and a dipropylamino group attached to a phenyl ring

Preparation Methods

The synthesis of 4-[4-(Dipropylamino)phenyl]-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzimidazole core: This is achieved by the condensation of o-phenylenediamine with a suitable aldehyde or ketone.

    Introduction of the triazino ring: The benzimidazole intermediate is then reacted with a triazine derivative under controlled conditions to form the triazino-benzimidazole structure.

    Attachment of the dipropylamino group:

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and specific reaction conditions to streamline the synthesis process.

Chemical Reactions Analysis

4-[4-(Dipropylamino)phenyl]-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The dipropylamino group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or acyl chlorides.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials, and its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Research has explored its potential as a bioactive molecule, with studies investigating its interactions with biological targets and its effects on cellular processes.

    Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents for various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: In materials science, the compound’s properties are being explored for the development of advanced materials with specific functionalities, such as sensors or catalysts.

Mechanism of Action

The mechanism of action of 4-[4-(Dipropylamino)phenyl]-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids.

Comparison with Similar Compounds

4-[4-(Dipropylamino)phenyl]-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and the resulting properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H26N6

Molecular Weight

362.5 g/mol

IUPAC Name

4-[4-(dipropylamino)phenyl]-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine

InChI

InChI=1S/C21H26N6/c1-3-13-26(14-4-2)16-11-9-15(10-12-16)19-24-20(22)25-21-23-17-7-5-6-8-18(17)27(19)21/h5-12,19H,3-4,13-14H2,1-2H3,(H3,22,23,24,25)

InChI Key

YJEYLKCKKDRINS-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=CC=C(C=C1)C2N=C(NC3=NC4=CC=CC=C4N23)N

Origin of Product

United States

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